molecular formula C23H22BrO2P B8789806 METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE

METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE

Cat. No.: B8789806
M. Wt: 441.3 g/mol
InChI Key: KSTXYAKHACCZSD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE is an organophosphorus compound with the molecular formula C23H22BrO2P. It is a white solid that is soluble in organic solvents. This compound is often used in organic synthesis, particularly in the preparation of various phosphonium salts and as a reagent in Wittig reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with methyl 3-bromopropionate under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction proceeds as follows:

Ph3P+BrCH2CH=CHCO2MePh3P+CH2CH=CHCO2MeBr\text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}=\text{CHCO}_2\text{Me} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CH}=\text{CHCO}_2\text{Me} \text{Br}^- Ph3​P+BrCH2​CH=CHCO2​Me→Ph3​P+CH2​CH=CHCO2​MeBr−

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

Common reagents used with this compound include strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and various electrophiles for substitution reactions. Typical reaction conditions involve organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Wittig reactions, the primary products are alkenes, while substitution reactions yield various substituted phosphonium salts .

Scientific Research Applications

METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Wittig reactions, the compound forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Triphenylcarbethoxymethylenephosphorane: Similar in structure and used in Wittig reactions.

    (3-Methoxyphenyl)propyl)triphenylphosphonium bromide: Another phosphonium salt with similar reactivity.

    (2-(Methoxycarbonyl)anilino)allyl)triphenylphosphonium bromide: Used in similar synthetic applications.

Uniqueness

METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE is unique due to its specific structure, which allows for selective reactivity in Wittig reactions and other organic transformations. Its ability to form stable ylides and participate in a variety of chemical reactions makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C23H22BrO2P

Molecular Weight

441.3 g/mol

IUPAC Name

(4-methoxy-4-oxobut-2-enyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1

InChI Key

KSTXYAKHACCZSD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.